molecular formula C52H46N2P2 B13649089 (1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine

(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine

Cat. No.: B13649089
M. Wt: 760.9 g/mol
InChI Key: JMBTWUBNZRVXAU-YWSWRHJRSA-N
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Description

(1R,2R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is a chiral ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine typically involves the reaction of (1R,2R)-1,2-diphenylethylenediamine with diphenylphosphine derivatives. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine hydrides.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is widely used as a chiral ligand in asymmetric catalysis. It is employed in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals.

Biology

The compound’s ability to form stable complexes with metals makes it useful in biological studies, particularly in the investigation of metalloenzymes and their mechanisms.

Medicine

In medicine, the compound’s chiral properties are exploited in the synthesis of drugs that require specific enantiomeric forms for efficacy and safety.

Industry

Industrially, the compound is used in the production of high-value chemicals and materials. Its role in catalysis helps in the efficient and selective synthesis of various products.

Mechanism of Action

The mechanism of action of (1R,2R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine involves its ability to coordinate with transition metals, forming stable complexes. These metal-ligand complexes act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include metal centers, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine
  • ®-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
  • (S)-BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)

Uniqueness

(1R,2R)-N,N’-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, a feature that is not always achievable with other similar compounds.

Properties

Molecular Formula

C52H46N2P2

Molecular Weight

760.9 g/mol

IUPAC Name

(1R,2R)-N,N'-bis[(2-diphenylphosphanylphenyl)methyl]-1,2-diphenylethane-1,2-diamine

InChI

InChI=1S/C52H46N2P2/c1-7-23-41(24-8-1)51(53-39-43-27-19-21-37-49(43)55(45-29-11-3-12-30-45)46-31-13-4-14-32-46)52(42-25-9-2-10-26-42)54-40-44-28-20-22-38-50(44)56(47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-38,51-54H,39-40H2/t51-,52-/m1/s1

InChI Key

JMBTWUBNZRVXAU-YWSWRHJRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NCC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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